![molecular formula C9H5N3O B1629806 3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile CAS No. 1000340-48-6](/img/structure/B1629806.png)
3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile
Overview
Description
“3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile” is a chemical compound with the molecular formula C9H5N3O . It is closely related to 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile”, has been reported in the literature . These compounds have been synthesized as part of a strategy for cancer therapy, targeting fibroblast growth factor receptors (FGFRs) .Molecular Structure Analysis
The molecular structure of “3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile” consists of a pyrrolo[2,3-b]pyridine core with a formyl group at the 3-position and a carbonitrile group at the 4-position .Scientific Research Applications
Coordination Chemistry
The nitrogen and oxygen atoms in the pyrrolopyridine ring enable coordination with metal ions. Researchers investigate metal complexes derived from 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. These complexes may exhibit catalytic activity or serve as building blocks for supramolecular assemblies.
For more information, you can refer to the Enamine product page . Additionally, scientific papers like the work by Jin Q. et al and other research articles delve deeper into the compound’s applications.
Mechanism of Action
Target of Action
The primary targets of 3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling . 3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile inhibits FGFRs, thereby preventing this activation .
Biochemical Pathways
The inhibition of FGFRs affects signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The affected downstream signaling pathways include RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight would be beneficial to its subsequent optimization .
Result of Action
In vitro, 3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It’s known that abnormal activation of fgfr signaling pathway due to amplification, fusion or missense mutations in the exon of fgfr family members is associated with the progression and development of several cancers .
Future Directions
The future directions for “3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile” and related compounds could involve further optimization and testing of these compounds as potential cancer therapeutics . Specifically, these compounds could be further developed and optimized for their inhibitory activity against FGFRs .
properties
IUPAC Name |
3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-3-6-1-2-11-9-8(6)7(5-13)4-12-9/h1-2,4-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBJUECAQIIQLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C#N)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646896 | |
Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile | |
CAS RN |
1000340-48-6 | |
Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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